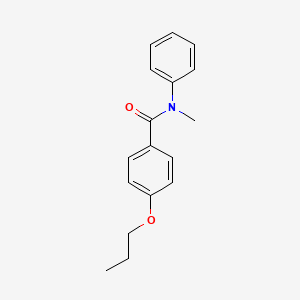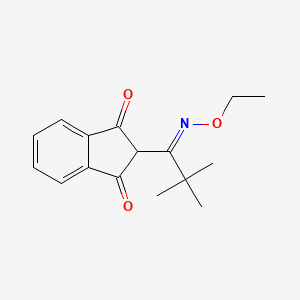
N-methyl-N-phenyl-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyl-4-propoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is also known by its chemical name, propofol. Propofol is a widely used anesthetic agent due to its rapid onset and short duration of action. It is also used in sedation for medical procedures and in critical care settings.
Wirkmechanismus
Propofol works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This leads to a decrease in neuronal activity and produces sedation and anesthesia.
Biochemical and Physiological Effects:
Propofol has a number of biochemical and physiological effects. It produces a rapid and dose-dependent decrease in blood pressure and heart rate. It also decreases cerebral blood flow and metabolic rate, which may be beneficial in the treatment of neurological disorders. Propofol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Propofol has a number of advantages for lab experiments. It is readily available and easy to administer. It produces a rapid onset and short duration of action, which allows for precise control of the level of anesthesia or sedation. However, propofol has a number of limitations for lab experiments. It is highly lipophilic, which makes it difficult to dissolve in water. It also has a narrow therapeutic window, which means that it can be difficult to maintain the desired level of anesthesia or sedation without causing adverse effects.
Zukünftige Richtungen
There are a number of future directions for the study of propofol. One area of research is the development of new formulations of propofol that are more water-soluble and have a wider therapeutic window. Another area of research is the study of propofol in the treatment of neurological disorders, including epilepsy and traumatic brain injury. Finally, there is a need for further research into the long-term effects of propofol use, particularly in critical care settings.
Synthesemethoden
The synthesis of propofol involves the reaction of 4-hydroxybenzoic acid with propyl iodide in the presence of a base to form 4-propoxybenzoic acid. This is followed by the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylphenylamine to form propofol.
Wissenschaftliche Forschungsanwendungen
Propofol has been extensively studied for its anesthetic properties. It is commonly used as an induction agent for general anesthesia due to its rapid onset and short duration of action. Propofol has also been studied for its sedative properties in medical procedures and critical care settings. In addition, propofol has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMVBODQNYYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)


![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)
![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)

![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)